1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one
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Overview
Description
1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . This compound, with its unique structure, has garnered interest for its potential pharmacological properties and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with a suitable hydrazine derivative to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the pyrazole ring . The final step involves the acylation of the pyrazole derivative with ethanoyl chloride to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts such as piperidine, pyridine, or triethylamine to facilitate the condensation and cyclization reactions . Additionally, large-scale production may require the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution: The chloro group in the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Studied for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in cellular processes, leading to its observed biological activities . For example, it may inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.
Quinoline N-oxides: Oxidation products with similar biological activities.
Substituted quinoline derivatives: Compounds with varied substituents on the quinoline ring, exhibiting diverse biological activities.
Uniqueness
1-{5-[(2-chloro-8-methylquinolin-3-yl)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one is unique due to its specific combination of a quinoline ring, a pyrazole ring, and an ethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[3-[(2-chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O/c1-14-7-6-10-17-11-18(22(23)24-21(14)17)12-19-13-20(25-26(19)15(2)27)16-8-4-3-5-9-16/h3-11,19H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBIGGNKZCPQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CC3CC(=NN3C(=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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